Lower Lipophilicity Versus the Ethyl Ester Drives Superior Aqueous Solubility
The methyl ester presents an XLogP3 of 2.1, which is 0.3 log units lower than that of the ethyl ester (XLogP3 = 2.4) [1] . This lower lipophilicity translates into improved aqueous solubility and a better alignment with Lipinski’s Rule-of-Five for orally bioavailable small molecules. In medicinal chemistry campaigns, this 0.3 log P reduction can reduce off-target binding to hydrophobic protein pockets and improve the developability of derived drug candidates [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Methyl ester – XLogP3 = 2.1 |
| Comparator Or Baseline | Ethyl ester (CAS 87328-17-4) – XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = –0.3 (methyl ester is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A ΔLogP of 0.3 directly impacts formulation requirements, oral absorption potential, and off-target promiscuity in lead optimisation, making the methyl ester the preferred starting point for oral drug discovery programs.
- [1] PubChem. (2025). Methyl 1-phenylcyclopropane-1-carboxylate (CID 12861006). Computed Properties. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
